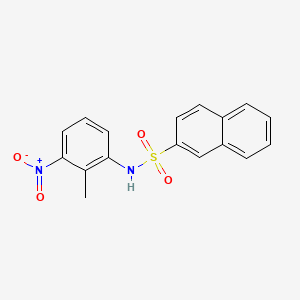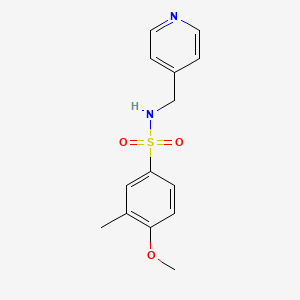
N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea (CDPTU) is a chemical compound that belongs to the class of thiourea derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to act through various pathways. N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant defense system in cells.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has been found to have various biochemical and physiological effects in cells and tissues. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) in cells. N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has also been found to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it readily available for research purposes. It is also stable under various conditions and can be easily stored for long periods. However, N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has certain limitations as well. It is relatively insoluble in water, which can limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate the use of N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea in combination with other drugs or therapies to enhance its therapeutic efficacy. Another direction is to study the effect of N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea on different cell types and tissues to better understand its mechanism of action. Moreover, the development of more water-soluble derivatives of N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea can expand its use in various experiments.
Méthodes De Synthèse
N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized by reacting 3,5-dimethoxyaniline with cyclopropyl isothiocyanate in the presence of a base. The reaction yields N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea as a white crystalline solid with a high yield. The purity and identity of N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to be effective in reducing inflammation by regulating the expression of pro-inflammatory cytokines. Moreover, N-cyclopropyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-10-5-9(6-11(7-10)16-2)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCHMNDKMIXZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(3,5-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)

![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)
